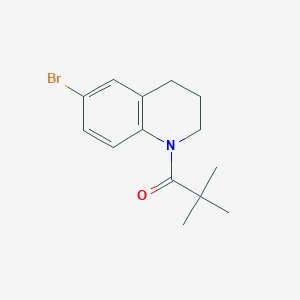
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, commonly known as 6-Bromo-1,2,3,4-tetrahydroquinoline (BTHQ) is an important synthetic organic molecule that has been widely used in scientific research and laboratory experiments. BTHQ is a colorless, volatile liquid with a strong odor, and it is insoluble in water. BTHQ is a derivative of the naturally occurring quinoline alkaloid, which is found in various plants and fungi.
Aplicaciones Científicas De Investigación
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research and laboratory experiments. It is widely used as a reagent in organic synthesis, as it is easily accessible and relatively inexpensive. 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has also been used as a catalyst in the synthesis of various compounds, including heterocycles and pharmaceuticals. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been used in the synthesis of organocatalysts and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is able to complex with a variety of metal ions, such as copper, zinc, and iron. These complexes are believed to be involved in the catalytic activity of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, as well as its ability to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anti-inflammatory and antioxidant properties. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and easily accessible, and it is a versatile reagent that can be used in a variety of reactions. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is a relatively stable molecule, making it suitable for use in long-term experiments. However, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one also has some limitations, as it is not soluble in water and can be volatile.
Direcciones Futuras
Given the potential applications of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, there are numerous future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, as well as its potential as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one as an organocatalyst, and to develop more efficient and cost-effective methods for its synthesis. Finally, further research could be conducted to explore the potential of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one as a ligand in coordination chemistry, and to develop new applications for its use.
Propiedades
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWTROUAQKNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803588-47-7 | |
| Record name | 1-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



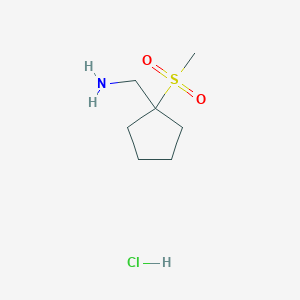

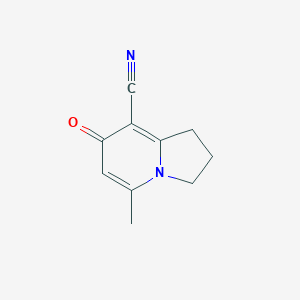
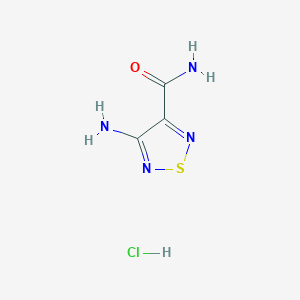
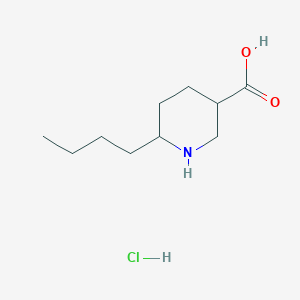



![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
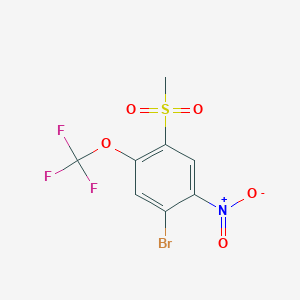
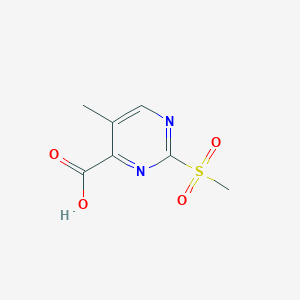

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)